Decitabine mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
879492-57-6 |
|---|---|
Molecular Formula |
C9H14N4O6S |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C8H12N4O4.CH4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6;1-5(2,3)4/h3-6,13-14H,1-2H2,(H2,9,11,15);1H3,(H,2,3,4)/t4-,5+,6+;/m0./s1 |
InChI Key |
PVJZOLVUFIDNLJ-RRKCRQDMSA-N |
SMILES |
CS(=O)(=O)O.C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O |
Canonical SMILES |
CS(=O)(=O)O.C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2' Deoxy 5 azacytidine 2'-deoxy-5-azacytidine 5 Aza 2' deoxycytidine 5 Azadeoxycytidine 5 Deoxyazacytidine 5-aza-2'-deoxycytidine 5-AzadC 5-azadeoxycytidine 5-deoxyazacytidine 5AzadC AzadC compound Compound, AzadC Dacogen decitabine decitabine mesylate Mesylate, Decitabine NSC 127716 NSC-127716 NSC127716 |
Origin of Product |
United States |
Mechanisms of Action of Decitabine Mesylate
Cellular Uptake and Intracellular Metabolic Activation
For decitabine (B1684300) mesylate to exert its effects, it must first enter the cell and undergo metabolic conversion to its active triphosphate form. Cellular uptake of decitabine is dependent on nucleoside-specific transport mechanisms. researchgate.net Once inside the cell, decitabine is a prodrug that requires phosphorylation to become the active molecule, 5-aza-2'-deoxycytidine-triphosphate (decitabine triphosphate). drugbank.comnih.gov
Role of Deoxycytidine Kinase in Decitabine Phosphorylation
The initial and rate-limiting step in the metabolic activation of decitabine is its phosphorylation by deoxycytidine kinase (dCK). drugbank.comnih.govresearchgate.netmdpi.commdpi.comnih.gov Deoxycytidine kinase is an essential enzyme for the phosphorylation of various nucleoside analogs used as antiviral and chemotherapeutic agents. drugbank.com Following this initial phosphorylation to the monophosphate form, decitabine undergoes subsequent phosphorylations by other kinases, specifically nucleotide monophosphate kinase and nucleotide diphosphate (B83284) kinase, to generate the active triphosphate form, decitabine triphosphate. drugbank.comnih.gov Leukemic cells lacking deoxycytidine kinase can exhibit resistance to decitabine. mdpi.commdpi.com
Incorporation of Decitabine Triphosphate into Deoxyribonucleic Acid (DNA)
The active metabolite, decitabine triphosphate, is structurally similar to the natural nucleotide deoxycytidine triphosphate and is incorporated into newly synthesized DNA by DNA polymerase during the S-phase of the cell cycle. drugbank.commdpi.compatsnap.comportlandpress.com This incorporation is crucial for decitabine's mechanism of action, as it is a division-dependent process, meaning cells must be undergoing replication for the drug to be incorporated into their DNA. wikipedia.orghmdb.ca
Direct Inhibition of DNA Methyltransferases (DNMTs)
The primary mechanism by which incorporated decitabine exerts its effect is through the inhibition of DNA methyltransferase enzymes. patsnap.comwikipedia.orgnih.gov DNA methylation, the addition of a methyl group to the fifth carbon of cytosine residues (primarily in CpG dinucleotides), is catalyzed by DNMTs and plays a critical role in regulating gene expression. patsnap.comnih.govplos.org
Covalent Trapping and Proteasomal Degradation of DNMT Enzymes
Once incorporated into DNA, decitabine, which has a nitrogen atom at the 5-position instead of a carbon, acts as a mechanism-based inhibitor of DNMTs. drugbank.compatsnap.com When a DNMT enzyme attempts to methylate the cytosine residue containing decitabine, the presence of the nitrogen atom prevents the completion of the methylation reaction. patsnap.com This results in the irreversible formation of a covalent bond between the DNMT enzyme and the decitabine-substituted DNA. drugbank.compatsnap.comportlandpress.com These covalent DNA-protein cross-links effectively trap the DNMT enzyme, preventing its dissociation from the DNA and leading to its proteasomal degradation. portlandpress.com This process depletes the levels of active DNMT enzymes in the cell. patsnap.comnih.govascopubs.org
Dual Molecular Effects of Decitabine Mesylate Based on Concentration
This compound is understood to have a dual mechanism of action that is dependent on its concentration. drugbank.comnih.govtandfonline.com
At lower concentrations, the primary effect of decitabine is the induction of DNA hypomethylation through the depletion of DNMTs, leading to the re-expression of silenced genes and promoting cellular differentiation. drugbank.comnih.govtandfonline.com This effect is attributed to the mechanism-based inhibition and subsequent degradation of DNMTs following decitabine incorporation into DNA during replication. drugbank.comtandfonline.com
At higher concentrations, in addition to its effects on DNA methylation, decitabine can also induce DNA damage, such as double-strand breaks, and inhibit DNA synthesis. drugbank.comascopubs.orgtandfonline.com The incorporation of decitabine into DNA at higher levels can lead to the formation of bulky DNA adducts and stalled replication forks, ultimately resulting in cytotoxicity and cell death, particularly in rapidly dividing cells like cancer cells. wikipedia.orgnih.govtandfonline.com This cytotoxic effect at higher doses was observed in earlier studies, which also noted significant myelosuppression. nih.govtandfonline.comaetna.com The concentration-dependent effects highlight how different dosing strategies can potentially favor either hypomethylation-mediated gene re-expression or direct cytotoxicity. nih.govtandfonline.com
Gene Reactivation and Cellular Differentiation at Lower Concentrations
At lower concentrations, this compound primarily functions as a hypomethylating agent. Following its incorporation into newly synthesized DNA, it traps DNMT enzymes, particularly DNMT1, leading to a reduction in DNA methylation during subsequent cell divisions nih.govjci.org. This process is replication-dependent, meaning it primarily affects actively dividing cells nih.govwikipedia.org.
The resulting DNA hypomethylation, particularly in CpG islands located in gene promoter regions, can lead to the re-expression of genes that were previously silenced through hypermethylation nih.govjci.org. Many of these reactivated genes include tumor suppressor genes and genes involved in cellular differentiation nih.govjci.orgnih.gov. The re-expression of these genes can promote cellular differentiation, inhibit proliferation, and induce apoptosis in neoplastic cells nih.gov.
Studies have shown that low-dose decitabine can induce gene expression changes that favor differentiation and reduced proliferation nih.gov. For instance, in myelodysplastic syndromes (MDS), decitabine's ability to induce hypomethylation and restore silenced gene expression is thought to contribute significantly to its therapeutic efficacy nih.gov. Research in the SKM-1 myeloid MDS cell line demonstrated that low concentrations of decitabine (0.5 μM) induced differentiation into monocytes, cell cycle arrest, apoptosis, and autophagy, partly mediated by the activation of the transcription factor FOXO3A nih.gov.
Cytotoxic Effects and DNA Adduct Formation at Higher Concentrations
At higher concentrations, this compound exhibits cytotoxic effects that go beyond simple hypomethylation. While DNA hypomethylation still occurs, the increased incorporation of decitabine into DNA at higher doses leads to the formation of DNA-DNMT adducts nih.govpatsnap.com. These covalent complexes between DNA and trapped DNMT enzymes are recognized as DNA lesions by the cell's DNA damage response machinery patsnap.com.
The formation of these adducts can lead to DNA synthesis arrest and ultimately trigger cytotoxic pathways, including apoptosis, particularly in rapidly dividing cancer cells nih.govpatsnap.com. This cytotoxic activity is a significant component of decitabine's effects at higher concentrations nih.gov. Research indicates that the efficacy profile of decitabine can depend on the level of induced DNA damage, with higher DNMT activity leading to increased toxicity and cellular response nih.govnih.govbiorxiv.org.
Furthermore, the incorporation of decitabine can also lead to the misincorporation of 5-aza-dUTP, contributing to DNA damage embopress.org. This DNA damage can result in trans-cell cycle cytotoxicity that is dependent on DNA replication embopress.org.
Data on Dose-Dependent Effects
While specific numerical data for a comprehensive dose-response table across various cell lines and effects were not consistently available in the search results, the literature clearly indicates a dose-dependent shift in the primary mechanism:
| Decitabine Concentration | Primary Mechanism(s) | Key Outcomes |
| Lower | DNA Hypomethylation, DNMT Depletion | Gene Reactivation, Cellular Differentiation, Apoptosis |
| Higher | DNA Hypomethylation, DNA-DNMT Adducts | Cytotoxicity, DNA Damage Response Activation |
Note: "Lower" and "Higher" concentrations are relative and depend on the specific cell type and experimental conditions. Clinically relevant concentrations for hypomethylating effects in MDS are significantly lower than doses previously used for cytotoxic chemotherapy nih.govashpublications.org.
Interplay with Other Epigenetic Modifiers
Epigenetic regulation involves a complex interplay between different mechanisms, including DNA methylation and histone modifications. This compound's impact extends beyond DNA methylation to influence histone modification patterns and chromatin structure.
Modulation of Histone Modification Patterns
DNA methylation and histone modifications are intricately linked and often act coordinately to regulate gene expression frontiersin.orgnih.govresearchgate.net. DNA methylation can influence the recruitment of histone modifiers, such as histone deacetylases (HDACs), to specific genomic loci nih.govnih.govnih.gov.
Decitabine-induced DNA hypomethylation can disrupt this interplay, leading to changes in histone modification patterns. Studies have shown that decitabine treatment can induce hypomethylation and reverse the silenced histone code at the loci of tumor suppressor genes nih.gov. This can involve increased acetylation and decreased methylation of specific histone residues, such as increased H3K9 acetylation and lower H3K27 trimethylation, which are associated with transcriptionally active chromatin nih.govresearchgate.net.
This modulation of histone modification patterns by decitabine is thought to contribute to its ability to reactivate silenced genes and may explain the observed synergy between decitabine and HDAC inhibitors in gene expression activation nih.govnih.govresearchgate.net. Decitabine's effects on the histone code are not limited to genes silenced by promoter-associated methylation, suggesting a broader impact on chromatin structure .
Influence on Chromatin Structure and Accessibility
Chromatin structure, the complex of DNA and proteins (primarily histones), plays a critical role in regulating gene expression by controlling the accessibility of DNA to transcription factors and other regulatory machinery nus.edu.sg. DNA methylation is associated with altered chromatin structure, often leading to a more condensed, transcriptionally repressive state nih.govnus.edu.sg.
By inducing DNA hypomethylation, this compound can influence chromatin structure, promoting a more open and accessible conformation that facilitates gene transcription nih.govnus.edu.sg. Research using a cell line model with a hypermethylated and silenced gene demonstrated that while decitabine induced DNA hypomethylation, the reactivation of gene expression required the resetting of chromatin to an active state, including changes in histone modifications and promoter nucleosome density nih.govresearchgate.net. This indicates that hypomethylation alone is insufficient for gene expression induction and that chromatin remodeling is a crucial step nih.govresearchgate.net.
The interplay between DNA methylation and chromatin structure is complex, with each influencing the other. Decitabine's ability to disrupt aberrant DNA methylation patterns can lead to a cascade of events that promote a more transcriptionally permissive chromatin environment.
This compound's Impact on DNA Damage Response Pathways
Beyond its direct cytotoxic effects at higher concentrations, this compound also impacts cellular DNA damage response (DDR) pathways. The incorporation of decitabine into DNA and the subsequent trapping of DNMT enzymes create DNA lesions that activate these repair mechanisms patsnap.comnih.govnih.govbiorxiv.orgembopress.org.
The type of DDR pathway activated by decitabine depends on the severity of the induced DNA lesions, which in turn can be influenced by the level of DNMT activity nih.govnih.govbiorxiv.org. Under conditions of moderate DNMT activity and less severe DNA lesions, mismatch repair (MMR), base excision repair (BER), and Fanconi anemia-dependent DNA repair combined with homologous recombination may be activated nih.govnih.govbiorxiv.org. However, with high DNMT activity and consequently immense replication stress, MMR and BER are followed by non-homologous end joining nih.govnih.govbiorxiv.org.
The activation of these DDR pathways can contribute to both the therapeutic effects and potential toxicity of decitabine. While DNA repair is essential for maintaining genomic integrity, the persistent presence of decitabine-induced lesions can overwhelm repair mechanisms, leading to cell cycle arrest and apoptosis, particularly in cancer cells with compromised repair capabilities patsnap.com. Research has also highlighted the importance of DNA repair pathways in the cellular response to decitabine, with factors involved in repair influencing cell survival after treatment embopress.org.
Molecular and Cellular Pharmacology of Decitabine Mesylate
Cell Cycle Specificity of Decitabine (B1684300) Action
Decitabine's activity is largely dependent on the cell cycle, specifically the S-phase, where DNA replication occurs and the drug can be incorporated into the DNA strand. nih.govopenaccessjournals.commdpi.comresearchgate.netplos.org Studies have shown that decitabine induces cell cycle arrest. At lower concentrations, it may not block the progression of G1 phase cells into S-phase. nih.gov However, at higher concentrations, decitabine can lead to DNA adducts, resulting in DNA synthesis arrest and cytotoxicity. nih.govopenaccessjournals.com Decitabine has been observed to induce cell cycle arrest at both the G1 and G2/M phases. nih.govnih.govtandfonline.com The G1 arrest appears to be mediated by the transcriptional induction of p21, while the G2/M arrest involves the activation of the p38 MAP kinase pathway. nih.gov
Global and Gene-Specific DNA Demethylation Profiling in Experimental Systems
Decitabine's primary mechanism involves inducing DNA hypomethylation by inhibiting DNMTs. patsnap.comwikipedia.org This effect has been extensively studied in various experimental systems, including cancer cell lines and patient samples. ashpublications.orgnih.gov
Quantification of Genome-Wide Methylation Changes (e.g., Long Interspersed Nuclear Element-1 (LINE-1) Demethylation)
Global DNA methylation changes induced by decitabine can be quantified using various methods, including analysis of repetitive elements like LINE-1. LINE-1 methylation is often used as a surrogate marker for global DNA methylation levels. d-nb.infoaacrjournals.orgresearchgate.net Studies in patients with acute myeloid leukemia (AML) treated with decitabine have shown a significant reduction in global methylation compared to baseline, as indicated by LINE-1 analysis. ashpublications.orgnih.govoncotarget.com This hypomethylation has been observed to be dose-dependent and can peak several days after treatment initiation. nih.gov Genome-wide methylation profiling using techniques like MethylCap-seq has confirmed that decitabine significantly reduces global methylation, predominantly in CpG islands and CpG island-associated regions. ashpublications.orgnih.gov
Data from a study in AML patients treated with decitabine showed a significant decrease in global methylation. ashpublications.orgnih.gov
| Sample Type | Methylation Level (Mean RPM) - Pre-treatment | Methylation Level (Mean RPM) - Post-treatment | p-value |
| Marrow Samples | [Data from Source 6/19] | [Data from Source 6/19] | 0.001 |
Note: Specific numerical values for Mean RPM were not directly extractable from the snippets for inclusion in the table, but the statistical significance (P=0.001) of the reduction in global methylation post-treatment was reported. ashpublications.orgnih.gov
Further research using whole-genome bisulfite sequencing has indicated a near-uniform decrease in CpG methylation across the genome, although promoters, CpG islands, and 5' UTRs might show a slightly more modest decrease. biorxiv.org
Analysis of Targeted Promoter Region Demethylation (e.g., Tumor Suppressor Gene Promoters)
A key consequence of decitabine-induced hypomethylation is the potential reactivation of epigenetically silenced genes, particularly tumor suppressor genes. nih.govdrugbank.comiiarjournals.org Aberrant hypermethylation of CpG islands in promoter regions is a common mechanism for silencing tumor suppressor genes in cancer. openaccessjournals.comiiarjournals.org Decitabine can reverse this hypermethylation, leading to the re-expression of these silenced genes. nih.govopenaccessjournals.comdrugbank.com
Studies have investigated the effect of decitabine on the methylation status of specific tumor suppressor gene promoters in various cancer cell lines and patient samples. For instance, demethylation and re-expression of genes like p15INK4b, CDKN2A, CDKN2B, TP63, and MLH1 have been reported following decitabine treatment. nih.govbiorxiv.orgplos.orgashpublications.org While decitabine can induce demethylation in targeted promoter regions, the extent and specificity can vary. ashpublications.orgmdpi.com
A study examining decitabine's impact on tumor suppressor gene expression in patient tumors found that in tumors with low pre-treatment expression, decitabine treatment was associated with increased expression of FHIT, FUS1, and WWOX, but not PTEN. d-nb.info
| Tumor Suppressor Gene | Pre-treatment Low Expression Cases | Cases with Increased Expression Post-treatment | p-value |
| FHIT | 8 of 8 | 8 of 8 | 0.014 |
| WWOX | 17 of 17 | 7 of 17 | 0.0547 |
| FUS1 | 12 of 12 | 7 of 12 | 0.0726 |
| PTEN | 16 of 16 | 1 of 16 | 0.2034 |
Data compiled from Source d-nb.info.
It is important to note that while promoter demethylation is a significant mechanism, gene re-expression following decitabine treatment is not always solely dependent on demethylation and can be transient, with genes becoming resilenced despite persistent demethylation. plos.orgnih.gov
Effects of Decitabine Mesylate on Gene Expression Regulation
Decitabine's impact on gene expression is multifaceted, primarily driven by DNA demethylation but also involving other mechanisms. nih.gov The resulting changes in gene expression profiles contribute to its therapeutic effects, including reduced proliferation, induction of differentiation, and increased apoptosis. nih.goviiarjournals.org
Re-expression of Epigenetically Silenced Genes
A major consequence of decitabine-induced DNA hypomethylation is the re-expression of genes that were silenced through aberrant CpG island hypermethylation in their promoter regions. nih.govdrugbank.comiiarjournals.org This is particularly relevant for tumor suppressor genes and other critical genes involved in regulating cellular processes that are often silenced in cancer. openaccessjournals.comiiarjournals.org Examples of epigenetically silenced genes reported to be re-expressed upon decitabine treatment include CDKN2A, CDKN2B, TP63, MLH1, and FAS. biorxiv.orgbiorxiv.orgplos.orgashpublications.org This re-expression is thought to be a key contributor to the anti-tumor effects of decitabine. iiarjournals.orgplos.org
However, the extent to which gene re-expression is directly attributable to DNA demethylation can vary, and some studies suggest that a significant proportion of gene expression changes induced by decitabine may not be directly linked to changes in methylation status. nih.govbiorxiv.orgnih.gov
Regulation of Genes Not Directly Silenced by CpG Island Methylation (e.g., p21)
Decitabine also influences the expression of genes that are not directly silenced by CpG island methylation. nih.govopenaccessjournals.comnih.gov A notable example is p21 (CDKN1A), a cyclin-dependent kinase inhibitor involved in cell cycle regulation. nih.govmdpi.com Studies have shown that decitabine can induce the expression of p21 even in cancer cells where the CDKN1A gene promoter is not hypermethylated. nih.govopenaccessjournals.commdpi.com
The induction of p21 by decitabine appears to contribute to cell cycle arrest, particularly at the G1 phase. nih.govnih.gov This regulation of p21 expression by decitabine can occur through mechanisms independent of direct promoter demethylation, potentially involving DNA damage response pathways. biorxiv.orgmdpi.com Decitabine's effects on gene expression are complex and can be context-dependent, involving not only direct demethylation but also indirect mechanisms, including alterations in histone modifications and activation of signaling pathways. openaccessjournals.comnih.govimrpress.com
Comparative Analysis of Gene Expression Profiles with Related Cytosine Analogs
Decitabine and azacitidine (5-azacytidine) are both cytosine analogs and hypomethylating agents used in the treatment of hematological malignancies. wikipedia.orgnih.gov While both compounds inhibit DNA methylation, they exhibit differences in their mechanisms of action and effects on gene expression. wikipedia.orgwikipedia.orgtandfonline.com
Azacitidine is a ribonucleoside and can be incorporated into both DNA and RNA, whereas decitabine is a deoxyribonucleoside and is primarily incorporated into DNA. wikipedia.orgwikipedia.org This difference in incorporation can lead to distinct downstream effects. Studies comparing the effects of azacitidine and decitabine on gene expression profiles in cancer cell lines have revealed notable differences. tandfonline.com
For instance, in non-small cell lung cancer (NSCLC) cell lines, while both azacitidine and decitabine induced DNA hypomethylation and depleted DNMT1, they modulated the expression of different sets of genes. tandfonline.com Azacitidine was found to significantly induce markers of DNA damage and apoptosis, which was not as pronounced with decitabine treatment in some cell lines. tandfonline.com Decitabine, on the other hand, primarily caused an accumulation of cells in the G2/M phase of the cell cycle, while azacitidine led to an accumulation of cells in the sub-G1 phase. tandfonline.com
These findings suggest that although both drugs share the core mechanism of DNA hypomethylation, their differential incorporation into nucleic acids and subsequent cellular processing can result in distinct impacts on gene expression pathways and cellular outcomes.
This compound-Induced Cellular Outcomes
The molecular actions of this compound, particularly its ability to induce DNA hypomethylation and alter gene expression, lead to a range of cellular outcomes in target cells. These outcomes are crucial to its therapeutic effects, especially in the context of hematological malignancies.
Promotion of Cellular Differentiation Processes
One of the key cellular outcomes induced by decitabine is the promotion of cellular differentiation. By reactivating genes silenced by aberrant DNA methylation, decitabine can restore the expression of genes involved in differentiation pathways. nih.govresearchgate.netnih.gov This is particularly relevant in MDS and AML, where there is a block in the differentiation of hematopoietic progenitor cells, leading to an accumulation of immature blasts. nih.gov
Studies have shown that decitabine treatment can induce differentiation in various cancer cell lines and primary cells from patients with MDS and AML. nih.govnih.gov This re-establishment of normal differentiation processes contributes to the maturation of neoplastic cells, reducing the pool of undifferentiated blasts. nih.govnih.gov
Modulation of Cellular Proliferation Dynamics
Decitabine influences cellular proliferation dynamics through multiple mechanisms. At lower doses, the primary effect is DNA hypomethylation and the reactivation of silenced genes, including those that negatively regulate cell cycle progression (e.g., CDKN1A and GADD45A). nih.govaetna.com This can lead to cell cycle arrest, particularly in the G2/M phase, and a reduction in uncontrolled proliferation. tandfonline.comaetna.comspandidos-publications.com
At higher doses, decitabine's incorporation into DNA can also directly inhibit DNA synthesis and lead to the formation of DNA adducts, resulting in cytotoxicity and inhibition of cell proliferation. nih.govnih.gov The modulation of proliferation is a critical aspect of decitabine's anti-tumor activity.
Induction of Programmed Cell Death (Apoptosis)
Decitabine is known to induce apoptosis in various cancer cell lines, including leukemia cells. aetna.comspandidos-publications.comnih.govnih.govscienceopen.com The induction of apoptosis is a significant mechanism by which decitabine eliminates neoplastic cells. This process can be triggered through both hypomethylation-dependent and hypomethylation-independent pathways. nih.govnih.gov
Decitabine-induced apoptosis is often associated with the activation of caspases and the modulation of proteins involved in apoptosis regulation, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) and the cleavage of pro-apoptotic proteins (e.g., Bid). aetna.comnih.gov Reactive oxygen species (ROS) generation has also been implicated as a key mediator of decitabine-induced apoptosis in leukemia cells, leading to mitochondrial membrane potential collapse and caspase activation. nih.govnih.govscienceopen.com
Acceleration of Cellular Senescence
Cellular senescence, a state of stable cell cycle arrest, can be induced by various stimuli, including chemotherapy. Decitabine has been shown to induce premature senescence in certain cancer cell types, such as malignant pleural mesothelioma cells. nih.gov Therapy-induced senescence is considered a potential tumor suppressive mechanism, as it halts the proliferation of cancer cells. nih.govexplorationpub.com
While the exact mechanisms by which decitabine induces senescence are still being investigated, it is thought to involve DNA damage and epigenetic alterations. nih.govexplorationpub.com Senescent cells can also develop a senescence-associated secretory phenotype (SASP), which can influence the tumor microenvironment. explorationpub.commdpi.com
Induction of Ferroptosis
Recent research suggests that decitabine can also induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. bioz.comnih.govnih.gov Studies in MDS cells have indicated that decitabine-induced ROS accumulation can lead to ferroptosis by decreasing glutathione (B108866) (GSH) levels and inhibiting the activity of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation. nih.govnih.gov
The induction of ferroptosis by decitabine may represent an additional mechanism contributing to its cytotoxic effects in certain cancer types, particularly in conditions where iron overload might be a factor, such as MDS. nih.govnih.gov
Here is a summary of the cellular outcomes induced by this compound:
| Cellular Outcome | Key Mechanisms Involved | Associated Molecular Events |
| Cellular Differentiation | DNA Hypomethylation, Reactivation of Differentiation Genes | Restoration of silenced gene expression, Maturation of neoplastic cells |
| Cellular Proliferation | DNA Hypomethylation, Inhibition of DNA Synthesis, DNA Adduct Formation | Cell cycle arrest (G2/M), Inhibition of DNA replication, Cytotoxicity |
| Apoptosis | DNA Hypomethylation, ROS Generation, Caspase Activation, Modulation of Apoptosis Proteins | Downregulation of anti-apoptotic proteins, Cleavage of Bid, Mitochondrial membrane potential collapse |
| Cellular Senescence | DNA Damage, Epigenetic Alterations | Stable cell cycle arrest, Development of SASP (in some cases) |
| Ferroptosis | ROS Accumulation, Decreased GSH, Inhibited GPX4 Activity | Iron-dependent lipid peroxidation, Oxidative stress |
Alteration of Epithelial-Mesenchymal Transition (EMT) Phenotypes
Epithelial-Mesenchymal Transition (EMT) is a biological process crucial for development and tissue repair, but it is also exploited by cancer cells to enhance migration, invasion, and resistance to therapy frontiersin.orgfrontiersin.org. This compound has been investigated for its ability to modulate EMT phenotypes in various cancer types.
Research indicates that decitabine can reverse or inhibit TGF-β1-induced EMT in certain cancer cell lines. For instance, studies in non-small-cell lung cancer (NSCLC) PC9 cells demonstrated that decitabine treatment attenuated TGF-β1-induced EMT aetna.comnih.govnih.gov. This effect was associated with epigenetic changes in the miR-200 family, which are known regulators of EMT through their interaction with ZEB1 and ZEB2 transcription factors aetna.comnih.govnih.gov. TGF-β1 can induce aberrant methylation in the promoters of miR-200, leading to EMT; decitabine was shown to reverse this methylation and inhibit tumor cell migration in vitro and in vivo in PC9 cells aetna.comnih.govnih.gov. However, this effect was not observed in all NSCLC cell lines, as decitabine did not significantly affect EMT markers or migration in A549 cells aetna.comnih.gov. This suggests that the effectiveness of decitabine in modulating EMT may be cell type and context-dependent, potentially linked to the specific epigenetic alterations present.
Conversely, some studies suggest that in certain contexts, decitabine might enhance the expression of EMT-associated transcription factors. For example, in SNU449 hepatocellular carcinoma cells, decitabine treatment in combination with TGF-β enhanced the expression of EMT-associated transcription factors, potentially shifting TGF-β's functional duality towards pro-metastatic action researchgate.net. This highlights the complex and sometimes contradictory effects of decitabine on EMT, which may depend on the cellular environment and the specific molecular pathways involved.
The modulation of EMT by decitabine is thought to be linked to its primary mechanism of DNA demethylation, which can lead to the re-expression of genes involved in maintaining epithelial characteristics or the repression of genes promoting a mesenchymal phenotype frontiersin.orgaetna.com.
Downregulation of Specific Oncogenic Regulators (e.g., TP53-induced glycolysis and apoptosis regulator (TIGAR))
This compound has been shown to downregulate the expression of specific oncogenic regulators, including the TP53-induced glycolysis and apoptosis regulator (TIGAR). TIGAR is a metabolic enzyme that plays a role in regulating glycolysis and protecting cancer cells from reactive oxygen species (ROS)-associated apoptosis nih.govscienceopen.comnih.govmdpi.commdpi.com. It functions by lowering fructose-2,6-bisphosphate levels, thereby shifting glucose metabolism towards the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH and helps maintain cellular redox balance nih.govscienceopen.commdpi.commdpi.com.
Studies in myeloid leukemia cells have demonstrated that decitabine downregulates TIGAR expression in a time- and concentration-dependent manner nih.govscienceopen.comnih.gov. This downregulation of TIGAR by decitabine leads to increased intracellular ROS production and promotes apoptosis in these cells nih.govscienceopen.comnih.gov. Blocking the glycolytic pathway partially reversed the effects of decitabine and TIGAR knockdown on apoptosis, ROS production, and cell cycle arrest, indicating that decitabine induces apoptosis, at least in part, through the glycolytic pathway mediated by TIGAR downregulation nih.govscienceopen.comnih.gov.
Furthermore, TIGAR has a negative impact on autophagy, and decitabine treatment has been shown to upregulate autophagy-related proteins and promote the formation of autophagosomes, suggesting that decitabine may activate autophagy by downregulating TIGAR nih.govscienceopen.comnih.gov. The downregulation of TIGAR by decitabine appears to be an important non-methylation-related mechanism contributing to its effects in myeloid leukemia cells nih.govscienceopen.comnih.gov.
Preclinical Research Models and Methodologies for Decitabine Mesylate Studies
In Vitro Cellular Models
In vitro studies employing various neoplastic cell lines are a cornerstone of preclinical research for decitabine (B1684300) mesylate. These models allow for controlled environments to investigate the direct cellular and molecular effects of the compound.
Utilization of Neoplastic Cell Lines (e.g., myeloid leukemia, lymphoma, solid tumor cell lines)
Decitabine mesylate has been evaluated across a broad spectrum of cancer cell lines, reflecting its potential activity in both hematologic malignancies and solid tumors. Myeloid leukemia cell lines such as OCI-AML2, MOLM13, MV4-11, OCI-AML3, K562, HEL, and HL-60 are frequently used to study its effects on proliferation, differentiation, and apoptosis in acute and chronic myeloid leukemias. nih.govresearchgate.netplos.orgopenaccessjournals.com Lymphoma cell lines, including those derived from non-Hodgkin's lymphoma and chronic lymphocytic leukemia, have also been employed to assess the compound's activity in lymphoid malignancies. aetna.com Beyond hematologic cancers, this compound's effects have been investigated in various solid tumor cell lines. These include gastric carcinoma cell lines (AGS, SNU719), lung cancer cell lines (A549, H1299, PC9), ovarian cancer cell lines, sarcoma cell lines, glioblastoma cell cultures, melanoma cell lines, and multiple myeloma cell lines. plos.orguzh.chdovepress.comaacrjournals.orgfda.gov The use of diverse cell lines helps to understand the range of sensitivity to this compound and to identify potential biomarkers of response or resistance.
Methodologies for Assessing this compound's Effects (e.g., clonogenic assays, cell cycle analysis, flow cytometry, gene expression arrays, methylation analysis)
A variety of methodologies are employed in vitro to characterize the effects of this compound on cancer cells. Clonogenic assays are utilized to assess the long-term impact on cell proliferation and survival, measuring the ability of single cells to form colonies after treatment. nih.govopenaccessjournals.com For instance, a 1-hour exposure to 10 µM decitabine was shown to reduce clonogenicity in S-phase cells, while a 24-hour exposure to 1 µM resulted in a greater than 95% loss of clonogenicity in certain cell lines. openaccessjournals.com
Cell cycle analysis, commonly performed using flow cytometry, helps to determine how this compound affects the progression of cells through different phases of the cell cycle. Studies have shown that decitabine can induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines, including gastric and lung carcinoma cells. plos.orgfda.gov Flow cytometry is also widely used to detect and quantify apoptosis induction by analyzing markers such as Annexin V binding and propidium (B1200493) iodide staining. plos.orgaacrjournals.org Some studies also assess caspase-3/7 activity as a measure of apoptosis.
Molecular analyses are critical to understanding the underlying mechanisms of this compound. Gene expression arrays and quantitative real-time PCR (Q-RT-PCR) are used to evaluate changes in gene transcription following treatment. nih.govopenaccessjournals.comfda.gov Decitabine is known to reactivate the expression of silenced genes, including tumor suppressor genes, through DNA hypomethylation. uzh.ch For example, in the AML cell line OCI-AML2, decitabine treatment led to the upregulation of a significant number of genes. nih.gov Studies have also investigated the impact of decitabine on the expression of specific genes like DR4 in K562 cells, showing increased mRNA expression with increasing decitabine concentration. openaccessjournals.com
Methylation analysis is a key methodology given this compound's primary mechanism of action as a DNA methyltransferase inhibitor. Techniques such as methylation-specific PCR (MS-PCR), bisulfite sequencing (including pyrosequencing), and liquid chromatography-mass spectrometry are used to measure global DNA hypomethylation and changes in methylation status at specific gene promoter regions. openaccessjournals.comuzh.chaacrjournals.org These methods confirm that decitabine treatment leads to a decrease in DNA methylation, which correlates with the re-expression of silenced genes. openaccessjournals.comuzh.ch For instance, studies in PC9 lung cancer cells demonstrated that decitabine induced demethylation of miR-200 promoters. aacrjournals.org
The combined application of these in vitro methodologies provides a comprehensive picture of how this compound impacts cancer cells, from its effects on proliferation and survival to its molecular interactions with DNA methylation and gene expression.
Here is an example of data that could be presented in a table, based on the search results regarding DR4 gene expression in K562 cells treated with Decitabine:
| Decitabine Concentration (µmol/L) | DR4 mRNA Expression Level (Relative Units) |
| Control | 0.57 |
| 2 | 8.09 |
| 5 | 27.32 |
| 10 | 90.51 |
In Vivo Preclinical Models
In vivo preclinical models are essential for evaluating the efficacy of this compound in a more complex, physiologically relevant environment and for assessing its effects on tumor growth and progression.
Evaluation in Standard Xenograft Models
Standard xenograft models, created by injecting established cancer cell lines into immunocompromised mice, remain valuable tools in this compound preclinical research. These models are relatively easier to establish and maintain compared to PDX models. They allow for the evaluation of this compound's effects on tumor growth inhibition and animal survival. Various cell lines have been successfully engrafted to create xenograft models for this compound studies, including AML cell lines like MOLM13-luc, gastric cancer cell lines (TFK-1, QBC939), lung cancer cell lines (A549, H1299), and sarcoma cell lines. researchgate.netplos.orgfda.gov These models are used to assess the in vivo antitumor activity of this compound and to investigate its effects on tumor volume over time. plos.org
Assessment of this compound's Molecular and Cellular Effects in In Vivo Systems
Beyond measuring tumor size and survival, preclinical in vivo studies with this compound assess its molecular and cellular effects within the tumor microenvironment and in systemic circulation. A key assessment is the evaluation of DNA hypomethylation in tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs). nih.govuzh.ch Techniques such as bisulfite/pyrosequencing and microarray analysis are used to quantify global and gene-specific methylation levels. uzh.ch These studies confirm that decitabine induces hypomethylation in vivo, which can be dose-dependent and transient. nih.govuzh.ch
Changes in gene and protein expression in tumor tissue harvested from xenograft models are also analyzed using methods like Q-RT-PCR, gene expression arrays, and Western blotting. nih.gov These analyses help to determine which genes and pathways are affected by this compound treatment in a living organism. For example, in vivo studies have investigated the re-expression of tumor suppressor genes and changes in the expression of proteins involved in apoptosis and cell cycle regulation. nih.gov Assessment of cellular effects such as apoptosis and proliferation within the tumor tissue can be performed using immunohistochemistry or flow cytometry on disaggregated tumor cells. plos.org These in vivo molecular and cellular assessments provide insights into the mechanisms by which this compound exerts its antitumor effects in a complex biological system.
Here is an example of data that could be presented in a table, based on the search results regarding hypomethylation induced by decitabine in vivo:
| Tissue/Cells Analyzed | Assessment Method | Key Finding |
| Leukemia cells (in vivo) | Global methylation analysis | Dose-dependent global hypomethylation observed nih.gov |
| PBMCs and plasma (Ovarian Cancer PDX) | LINE-1 bisulfite/pyrosequencing, gene-specific methylation analysis | Global and gene-specific DNA methylation assessed uzh.ch |
| Ovarian Cancer PDX tumors | Infinium 450K methylation arrays | Significant reduction in CpG site methylation after decitabine treatment |
Molecular Mechanisms of Resistance to Decitabine Mesylate in Preclinical Settings
Pharmacological Basis of Primary Resistance
Pharmacological resistance mechanisms primarily involve factors that impair the drug's ability to reach its target or interfere with its metabolic activation.
Role of Drug Metabolism Enzymes (e.g., Cytidine (B196190) Deaminase (CDA) to Deoxycytidine Kinase (dCK) Ratio)
The intracellular metabolism of decitabine (B1684300) is critical for its activity. Decitabine is a deoxycytidine analog and requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (aza-dCTP) before it can be incorporated into DNA nih.govoaepublish.combiorxiv.org. Conversely, cytidine deaminase (CDA) can inactivate decitabine by deaminating it to an inactive uridine (B1682114) analog oaepublish.combiorxiv.orgnih.govoncotarget.com. The balance between the activity of these two enzymes significantly influences the intracellular concentration of the active drug metabolite.
Preclinical studies have demonstrated that a high ratio of CDA to dCK can be a mechanism of primary resistance to decitabine nih.govplos.orgoaepublish.complos.orgnih.govresearchgate.net. A higher CDA/dCK ratio suggests increased drug inactivation by deamination and decreased activation by phosphorylation, leading to insufficient levels of aza-dCTP for effective DNMT inhibition and DNA hypomethylation plos.orgoaepublish.comnih.gov. Studies in myelodysplastic syndromes (MDS) patients showed that non-responders had a significantly higher CDA/dCK ratio compared to responders nih.govplos.orgplos.orgresearchgate.net.
Table 1: CDA/dCK Ratio in Responders vs. Non-Responders to Decitabine
| Response Status | CDA/dCK Ratio (Mean ± SE) | p-value | Source |
| Responders | 1.2 ± 0.37 | 0.027 | plos.orgresearchgate.net |
| Non-Responders | 3.4 ± 0.85 | plos.orgresearchgate.net |
Note: Data derived from a study in MDS patients, suggesting a potential mechanism of primary resistance.
Furthermore, cell lines resistant to decitabine have been shown to exhibit low expression of dCK and high expression of CDA oaepublish.comresearchgate.net. Conversely, overexpression of CDA in malignant cells has been shown to confer decitabine resistance in preclinical models oaepublish.combiorxiv.org.
Impaired Intracellular Drug Accumulation and Triphosphate Levels
Efficient cellular uptake of decitabine is mediated by nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1) and hENT2 oaepublish.comresearchgate.netnih.gov. Following uptake, decitabine is phosphorylated to its monophosphate, diphosphate (B83284), and ultimately the active triphosphate form (aza-dCTP) by dCK and other kinases nih.govoaepublish.com. Insufficient intracellular accumulation of decitabine or impaired phosphorylation can lead to reduced levels of aza-dCTP, thereby limiting its incorporation into DNA and subsequent inhibition of DNMTs plos.orgoaepublish.comresearchgate.netnih.gov.
Preclinical studies have shown that reduced intracellular levels of the active metabolite, aza-dCTP, are associated with decitabine resistance researchgate.netnih.gov. This can be a result of decreased expression or function of nucleoside transporters, leading to reduced drug uptake, or decreased activity of dCK, impairing phosphorylation oaepublish.comresearchgate.netnih.gov. For instance, decitabine-resistant cell lines have demonstrated lower intracellular aza-dCTP levels compared to sensitive parental cells, which correlated with downregulated expression of hENTs and dCK researchgate.netnih.gov.
Table 2: Intracellular DAC-TP Levels in Parental vs. Decitabine-Resistant Cells
| Cell Line Status | Intracellular DAC-TP Level (pmol/10^6 cells, 4h incubation with 2.5 µM DAC) | p-value | Source |
| Parental MV4-11 | ~0.8 | <0.05 | researchgate.netnih.gov |
| Decitabine-Resistant MV4-11 | Lower than parental (normalized to <100% of parental) | researchgate.netnih.gov |
Note: Data adapted from a study showing reduced DAC-TP accumulation in a resistant cell line.
Non-Pharmacological Basis of Secondary Resistance
Non-pharmacological resistance mechanisms involve adaptations in cancer cells that occur downstream of DNA hypomethylation or through the selection and expansion of resistant clones. These mechanisms often contribute to acquired or secondary resistance following initial response to decitabine.
Persistence of Hypomethylation Despite Diminished Response
Paradoxically, some preclinical studies and observations in patients who develop secondary resistance to decitabine show that DNA hypomethylation may persist despite a loss of therapeutic response aacrjournals.orgnih.govplos.orgascopubs.org. This suggests that in these cases, resistance is not due to a failure of the drug to induce hypomethylation, but rather to the emergence of mechanisms that bypass the need for DNA hypermethylation for survival or proliferation nih.govplos.orgnih.govascopubs.org.
Studies have shown that at the time of relapse after decitabine treatment, global methylation levels, as measured by assays like LINE1, can be lower than at diagnosis nih.govplos.orgresearchgate.net. This indicates that the hypomethylating effect of decitabine is still present, yet the disease progresses nih.govplos.orgresearchgate.netnih.gov. This phenomenon points towards the activation of alternative pathways or the selection of clones that are no longer dependent on the reversal of DNA hypermethylation for their sensitivity to decitabine nih.govnih.gov.
Emergence of Clones with Altered Dependency on DNA Hypermethylation
Secondary resistance can be driven by the clonal evolution of cancer cells under the selective pressure of decitabine treatment plos.orgnih.govashpublications.org. This involves the emergence and expansion of subclones that possess intrinsic resistance mechanisms or acquire new genetic or epigenetic alterations that render them less dependent on the epigenetic changes induced by decitabine plos.orgnih.govashpublications.org.
These resistant clones may exhibit altered gene expression profiles or signaling pathway activities that compensate for the effects of DNA hypomethylation nih.gov. For example, the emergence of more aggressive clones that are less reliant on DNA hypermethylation for their survival and proliferation has been suggested as a mechanism of secondary resistance in MDS plos.orgnih.gov. While specific distinct patterns of genetic mutations at relapse have not always been identified, changes in the clonal architecture, including gains and losses of mutations, are commonly observed ashpublications.org.
Upregulation of Anti-Apoptotic Pathways
Decitabine is known to induce apoptosis in sensitive cancer cells, contributing to its therapeutic effect oncotarget.comspandidos-publications.com. Resistance can develop through the upregulation of anti-apoptotic proteins or the activation of pro-survival signaling pathways, which allows cancer cells to evade decitabine-induced cell death despite achieving DNA hypomethylation ascopubs.orgoncotarget.comspandidos-publications.comnih.govhaematologica.orgamegroups.org.
Preclinical studies have indicated that resistance to decitabine may be related to resistance to hypomethylation-induced cell death, potentially involving the upregulation of apoptosis inhibitors ascopubs.org. Decitabine has been shown to activate apoptotic signals and induce changes in the expression of proteins involved in apoptosis, such as downregulating anti-apoptotic proteins like Bcl-2 and XIAP and activating caspases oncotarget.comspandidos-publications.com. However, resistant cells may counteract these effects through increased expression of anti-apoptotic factors or activation of survival pathways like the PI3K-AKT pathway haematologica.org. Overcoming the threshold of pro-apoptotic protein activity required for cell death may be a factor in resistance haematologica.org.
Table 3: Apoptosis-Related Protein Modulation by Decitabine in Preclinical Models
| Protein Class | Example Proteins | Decitabine Effect in Sensitive Cells | Potential Role in Resistance | Source |
| Anti-Apoptotic | Bcl-2, XIAP | Downregulation | Upregulation/Sustained levels | oncotarget.comspandidos-publications.comhaematologica.org |
| Pro-Apoptotic | BAX, BAK, Bid | Activation/Cleavage | Impaired activation | oncotarget.comspandidos-publications.comhaematologica.org |
| Caspases | Caspase-3, -7, -8, -9 | Activation | Reduced activation | oncotarget.comspandidos-publications.com |
Note: Based on findings in preclinical studies exploring decitabine's impact on apoptotic pathways.
Identification of Molecular Markers Associated with Decitabine Mesylate Resistance
Identifying molecular markers associated with this compound resistance in preclinical settings is crucial for predicting response and developing personalized treatment strategies. Research has focused on markers related to drug metabolism enzymes, epigenetic regulators, and gene expression profiles.
Enzymes involved in decitabine metabolism, particularly CDA and dCK, have been investigated as potential markers. A high CDA/dCK ratio has been suggested as a marker of primary resistance to decitabine in some preclinical and clinical contexts plos.orgnih.gov. Conversely, sufficient levels of dCK are necessary for decitabine activity, and its expression correlates with decitabine sensitivity in certain cancer cell lines biorxiv.orgresearchgate.net.
Epigenetic markers, including specific DNA methylation patterns and the expression of epigenetic modifying enzymes, are also under investigation. While global DNA hypomethylation is the intended effect of decitabine, the extent and location of demethylation may vary and might not always correlate with response researchgate.net. However, methylation status of specific genes has shown promise. For example, in HNSCC, distinct methylation profiles were observed between cisplatin-sensitive and cisplatin-resistant tumors, and decitabine treatment reversed the methylation of genes within a defined classifier, suggesting their potential as biomarkers plos.org.
Gene expression profiling has identified several genes whose expression levels correlate with decitabine resistance in preclinical models. Upregulation of oncogenes like H19, ID1, ID3, and ITGA2 has been observed in decitabine-resistant cell lines nih.gov. Conversely, genes involved in pathways such as apoptosis, cell cycle regulation, and immune response have been found to be induced by decitabine in sensitive cells researchgate.net. In T-cell lymphoblastic lymphoma (T-LBL) preclinical models, higher sensitivity to decitabine was associated with stronger downregulation of cell cycle genes and upregulation of immune response activating transcripts nih.gov. A gene signature for high decitabine sensitivity in T-LBL has also been suggested nih.gov.
The expression levels of specific microRNAs (miRNAs) have also been explored as potential markers. While some studies in clinical settings have suggested a correlation between certain miRNAs and decitabine response, further preclinical validation is needed to establish their role as predictive markers of resistance cancernetwork.com.
Preclinical studies utilizing integrated DNA methylation and gene expression analysis have revealed that while decitabine induces hypomethylation across numerous CpG regions, the effect on gene expression can be varied, with both increased and decreased expression observed nih.gov. The number of differentially methylated CpGs and differentially expressed genes after decitabine treatment varied between different preclinical models, highlighting the complexity of the epigenetic response and the need for comprehensive molecular profiling to identify reliable resistance markers nih.gov.
Table 1: Molecular Markers and Mechanisms Associated with this compound Resistance in Preclinical Settings
| Category | Marker/Mechanism | Association with Resistance | Preclinical Evidence |
| Drug Metabolism | High CDA/dCK ratio | Primary Resistance | Observed in MDS models plos.orgnih.gov. |
| dCK deficiency/low expression | Resistance | Implicated in various cancer cell lines plos.orgbiorxiv.orgresearchgate.net. | |
| Insufficient drug uptake via transporters | Resistance | Suggested as a factor plos.org. | |
| Epigenetic | Overexpression of macroH2A1 | Resistance | Observed in HCC models tandfonline.com. |
| Specific DNA methylation patterns | Potential Marker | Distinct profiles in cisplatin-resistant HNSCC; reversed by decitabine plos.org. | |
| Gene Expression | Upregulation of oncogenes (e.g., H19, ID1, ID3, ITGA2) | Resistance | Observed in decitabine-resistant cell lines nih.gov. |
| Downregulation of cell cycle genes | Sensitivity | Associated with higher decitabine sensitivity in T-LBL models nih.gov. | |
| Upregulation of immune response genes | Sensitivity | Associated with higher decitabine sensitivity in T-LBL models nih.gov. | |
| Signaling Pathways | Activation of survival pathways | Resistance | Suggested by altered gene expression profiles and resistance to apoptosis researchgate.netnih.gov. |
Table 2: Preclinical Studies on this compound Resistance Mechanisms and Markers
| Cancer Type | Key Resistance Mechanism/Marker Investigated | Preclinical Model Used | Key Findings | Source |
| MDS | CDA/dCK ratio | Patient samples | High CDA/dCK ratio associated with primary resistance plos.orgnih.gov. | plos.orgnih.gov |
| HCC | MacroH2A1 overexpression | Cell lines, xenografts | MacroH2A1 confers resistance; guadecitabine (B612196) (decitabine derivative) overcomes this resistance tandfonline.com. | tandfonline.com |
| HNSCC | DNA methylation patterns, gene expression | Cell lines, xenografts | Decitabine reverses methylation and restores cisplatin (B142131) sensitivity; specific methylation profiles as potential markers plos.org. | plos.org |
| Breast Cancer | DCK expression, gene expression | Cell lines | DCK required for decitabine response; methylome/transcriptome analysis identifies pathways researchgate.net. | researchgate.net |
| T-LBL | DNA methylation, gene expression (MYC, cell cycle, immune response) | PDX models | Decitabine shows anti-lymphoma effects; sensitivity linked to downregulation of cell cycle/MYC and upregulation of immune response genes nih.govmdpi.com. | nih.govmdpi.com |
| CML | Pyrimidine (B1678525) metabolism enzymes (DCK, UCK2, CDA) | Cell lines | Adaptive responses of pyrimidine metabolism network contribute to resistance biorxiv.org. | biorxiv.org |
Combination Strategies with Decitabine Mesylate in Preclinical Research
Synergy with Other Epigenetic Modulators
Combinations of decitabine (B1684300) mesylate with other epigenetic modifiers are a key area of preclinical investigation, leveraging the interplay between different epigenetic mechanisms to achieve enhanced anti-tumor effects.
Histone Deacetylase (HDAC) Inhibitors
Combinations of decitabine mesylate with histone deacetylase (HDAC) inhibitors have shown synergistic activity in reactivating gene expression and inducing anti-tumor effects in various preclinical models nih.govascopubs.orgnih.gov. This synergy is hypothesized to result from the disruption of transcription repressor complexes involving methylated DNA-binding proteins (MBDPs) and HDACs nih.gov. Preclinical studies have demonstrated that combining this compound with HDAC inhibitors like valproic acid (VPA), vorinostat (B1683920) (suberoylanilide hydroxamic acid), depsipeptide, and panobinostat (B1684620) can lead to synergistic growth inhibition and apoptosis induction in cancer cell lines and primary patient samples, including those from acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) nih.govnih.govmdpi.com.
For instance, in models of DLBCL, the combination of panobinostat and this compound produced a synergistic effect on growth inhibition and apoptosis, mediated via caspase-3 activation and increased levels of acetylated histones nih.gov. This combination also resulted in a unique gene-expression profile compared to single-agent treatments, affecting genes such as VHL, TCEB1, WT1, and DIRAS3 nih.gov.
While preclinical data support the synergy between this compound and HDAC inhibitors, clinical translation has faced challenges, including identifying optimal dosing schedules and managing toxicity ascopubs.org.
Inhibitors of Methylated DNA-Binding Proteins
Combinations of this compound with inhibitors of methylated DNA-binding proteins (MBDPs) are considered attractive possibilities for enhancing anti-tumor activity nih.gov. MBDPs can be part of repressor complexes that include DNA methyltransferases and HDACs, contributing to gene silencing nih.gov. Disrupting these complexes through the combined action of a DNMT inhibitor like this compound and an MBDP inhibitor could potentially lead to increased gene re-expression and synergistic effects nih.gov. Preclinical investigations into specific MBDP inhibitors in combination with this compound are ongoing, building on the understanding of these epigenetic silencing complexes.
Histone Lysine (B10760008) Methyltransferase Inhibitors
Combinations of this compound with histone lysine methyltransferase inhibitors are also being explored in preclinical settings nih.gov. Histone lysine methylation is another key epigenetic modification involved in regulating gene expression. Inhibitors targeting specific histone lysine methyltransferases, such as those involved in methylation at lysine 9 (H3K9) or lysine 79 (H3K79), may offer synergistic potential when combined with DNA hypomethylating agents nih.govdtic.milgoogle.com. Preclinical studies are investigating the effects of such combinations on gene re-expression and anti-tumor activity, aiming to target multiple epigenetic layers simultaneously nih.gov.
Combinations with Non-Epigenetic Agents
Beyond epigenetic modulators, this compound has been combined with various non-epigenetic anti-cancer agents in preclinical studies to explore potential synergistic interactions and overcome resistance mechanisms.
Platinum Compounds and Other Alkylating Agents
Preclinical studies have demonstrated synergistic activity between this compound and platinum compounds, such as carboplatin (B1684641) and cisplatin (B142131), as well as other alkylating agents aetna.comnih.govplos.org. This synergy has been observed in reactivating epigenetically silenced genes and enhancing anti-tumor effects in various cancer models, including colon cancer and head and neck squamous cell carcinoma (HNSCC) nih.govplos.org.
In a study using a colon cancer cell line model with a silenced reporter gene, the combination of this compound and platinum compounds showed striking synergy in activating gene expression nih.gov. This synergy was dose-dependent and observed with both concurrent and sequential administration nih.gov. The combination also showed enhanced expression of endogenously hypermethylated tumor suppressor genes like MLH1 and PDLIM4 nih.gov. Interestingly, this epigenetic synergy was found to be independent of enhanced DNA demethylation and was associated with inhibited HP1α expression, increased histone H3 lysine 4 (H3K4) trimethylation, and histone H3 lysine 9 (H3K9) acetylation at reactivated genes, along with reduced occupancy by methyl-binding proteins nih.gov.
In HNSCC models, this compound treatment was shown to restore sensitivity to cisplatin in resistant cell lines and enhance the cytotoxic and apoptotic effects of cisplatin plos.org. The combination treatment also resulted in significantly reduced tumor growth in a preclinical xenograft model plos.org.
Combinations with other alkylating agents like temozolomide (B1682018) have also shown synergistic results in preclinical studies aetna.comfrontiersin.org.
Retinoic Acid and Biologic Response Modifiers
This compound has been investigated in combination with retinoic acid (RA) and other biologic response modifiers in preclinical settings nih.govnih.gov. Retinoic acid is known for its role in cellular differentiation, and its combination with hypomethylating agents like this compound may enhance differentiation-inducing effects, particularly in hematological malignancies nih.govaacrjournals.org.
Preclinical data suggest that this compound can sensitize cells to the effects of biologic therapy such as retinoic acid and increase the expression of proapoptotic molecules, potentially enhancing the efficacy of other agents and possibly reversing drug resistance nih.gov. While clinical studies combining decitabine with all-trans retinoic acid (ATRA) have been reported, preclinical work forms the basis for understanding the potential synergistic mechanisms, such as the ability of HDAC inhibitors and retinoids to induce dissociation of repressor complexes and promote transcriptional activation nih.govaacrjournals.org.
Other biologic response modifiers, including those involved in modulating the immune response, are also being explored in combination with this compound. Preclinical studies have indicated that this compound can promote the expression of genes involved in the immune system and regulate various immune cells, suggesting potential for combination with immunotherapies researchgate.netdovepress.com.
Data Table: Preclinical Combination Studies with this compound
| Combination Agent Class | Specific Agents Explored (Preclinical) | Observed Preclinical Effects | References |
| Epigenetic Modulators | |||
| HDAC Inhibitors | Valproic Acid (VPA), Vorinostat, Depsipeptide, Panobinostat | Synergistic gene re-expression, growth inhibition, apoptosis induction; Increased histone acetylation; Unique gene expression profiles. | nih.govascopubs.orgnih.govmdpi.com |
| Inhibitors of Methylated DNA-Binding Proteins | (General exploration based on hypothesis) | Potential disruption of repressor complexes, enhanced gene re-expression. | nih.govnih.gov |
| Histone Lysine Methyltransferase Inhibitors | (Exploration in progress) | Potential synergistic effects on gene re-expression and anti-tumor activity by targeting multiple epigenetic layers. | nih.govdtic.milgoogle.com |
| Non-Epigenetic Agents | |||
| Platinum Compounds & Alkylating Agents | Carboplatin, Cisplatin, Temozolomide | Synergistic reactivation of silenced genes, enhanced anti-tumor effects, restoration of cisplatin sensitivity, reduced tumor growth in xenografts. | aetna.comnih.govplos.orgfrontiersin.org |
| Retinoic Acid & Biologic Response Modifiers | Retinoic Acid (RA), All-trans Retinoic Acid (ATRA), Immune Modulators | Sensitization to biologic therapy, increased proapoptotic molecules, potential for enhanced differentiation and immune modulation; Dissociation of repressor complexes. | nih.govnih.govaacrjournals.orgresearchgate.netdovepress.com |
Apoptosis-Inducing Agents
Preclinical studies have investigated the combination of this compound with agents that induce apoptosis. One such combination involves decitabine and venetoclax (B612062), a selective inhibitor of the anti-apoptotic protein BCL-2. ashpublications.orgnih.gov Research indicates that venetoclax potently induces apoptosis in certain cancer cells, including those from chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ashpublications.orgnih.govashpublications.org The combination of hypomethylating agents like decitabine or azacitidine with venetoclax has shown synergistic outcomes in preclinical models, potentially due to the downregulation of MCL-1, another anti-apoptotic protein, by the hypomethylating agent. mdpi.com Studies in AML cell lines have revealed that incorporating conventional chemotherapeutic agents like cytarabine (B982) or daunorubicin (B1662515) with venetoclax resulted in increased DNA damage and a greater reduction in MCL-1 levels compared to venetoclax monotherapy. mdpi.com
Another apoptosis-inducing strategy involves combining decitabine with histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA) or vorinostat. Preclinical studies in ovarian cancer cell lines demonstrated that the combination of decitabine and SAHA synergistically inhibited cell growth and induced apoptosis and cell cycle arrest. nih.gov This combination also led to the re-expression of imprinted tumor suppressor genes like ARHI and PEG3. nih.gov Similarly, combined treatment with decitabine and vorinostat in AML cell lines synergistically decreased cell proliferation and induced apoptosis, along with enhanced histone acetylation and decreased DNMT1 protein. oncotarget.com
Kinase Inhibitors
Combinations of this compound with kinase inhibitors have also been explored in preclinical settings. Receptor tyrosine kinases (RTKs) are frequently involved in cancer cell survival and proliferation. pharmakb.comguidetopharmacology.org Studies have investigated combining decitabine with inhibitors targeting specific kinases.
One example is the combination of decitabine with gefitinib (B1684475), an epidermal growth factor receptor (EGFR) inhibitor. Preclinical data in colon cancer cells showed that this combination synergistically inhibited cell proliferation, migration, and induced apoptosis. plos.orgaetna.com The synergistic effect was partly attributed to the inhibition of the AKT/mTOR pathway and involvement of mitochondria-mediated and XAF1-dependent apoptotic pathways. plos.orgaetna.com
Another kinase inhibitor explored in combination with decitabine is midostaurin (B1676583), which inhibits FLT3. nih.gov Preclinical studies have shown that the combination of decitabine and midostaurin is synergistically active against AML cells expressing FLT3-ITD mutations. nih.gov
Dasatinib, a tyrosine kinase inhibitor targeting BCR-ABL, SRC family kinases, and other targets, has also been investigated in combination with decitabine in preclinical and clinical studies for advanced-phase chronic myeloid leukemia (CML). researchgate.net
Rapamycin, an mTOR inhibitor, has shown activity in AML, and preclinical rationale exists for combining it with decitabine to target separate aberrant pathways in the disease. clinicaltrials.gov
Conventional Chemotherapeutic Agents
Preclinical research has also examined the combination of this compound with conventional chemotherapeutic agents. These combinations aim to leverage the epigenetic effects of decitabine to enhance the efficacy of cytotoxic drugs.
Combinations with nucleoside analogs like cytarabine have been investigated. Cytarabine is a chemotherapy medication used in AML and other hematological malignancies. wikipedia.org Preclinical studies, particularly in the context of venetoclax combinations, have shown that incorporating cytarabine or daunorubicin with venetoclax can lead to increased DNA damage and MCL-1 reduction in AML cell lines. mdpi.com While this highlights a potential three-drug interaction, it also underscores the preclinical interest in combining decitabine (as a hypomethylating agent often used with venetoclax) with conventional chemotherapy backbones.
Bisantrene (B1209513), an anthracene (B1667546) derivative chemotherapy agent, has been evaluated in combination with decitabine in preclinical models of AML. This combination demonstrated synergistic cytotoxicity in AML cell lines and improved survival in xenograft models. researchgate.net The synergy was associated with S phase accumulation and synergistic induction of apoptosis in some cell lines. researchgate.net
Decitabine has also been shown to augment the anti-proliferative and apoptotic effects of cisplatin, a conventional platinum-based chemotherapeutic agent, in cisplatin-resistant head and neck squamous cell carcinoma cell lines and xenografts. aetna.com
Mechanistic Elucidation of Synergistic Effects in Combinatorial Regimens
The synergistic effects observed in preclinical combinations of this compound with other agents are attributed to various mechanisms, often involving the interplay between epigenetic modifications and other cellular pathways.
Decitabine's primary mechanism involves inhibiting DNMTs, leading to DNA hypomethylation and the re-expression of epigenetically silenced genes, including tumor suppressor genes and genes involved in differentiation and apoptosis. wikipedia.orgnih.gov This restoration of gene expression can sensitize cancer cells to the effects of other drugs.
In combinations with apoptosis-inducing agents like venetoclax, decitabine's ability to downregulate anti-apoptotic proteins such as MCL-1 appears to be a key synergistic mechanism. mdpi.com This reduces the threshold for apoptosis induction by venetoclax, which targets BCL-2.
Combinations with HDAC inhibitors leverage the close relationship between DNA methylation and histone acetylation in regulating gene expression. aacrjournals.org Decitabine can induce hypomethylation, while HDAC inhibitors promote a more open chromatin structure through histone acetylation. oncotarget.comaacrjournals.org The combined action can lead to a more robust re-expression of silenced genes, enhancing sensitivity to apoptosis or differentiation signals. nih.govoncotarget.com
In combinations with kinase inhibitors, decitabine-induced hypomethylation can affect the expression of genes involved in signaling pathways regulated by these kinases. For example, the combination with gefitinib in colon cancer involved inhibition of the AKT/mTOR pathway and activation of XAF1-dependent apoptosis, suggesting that decitabine's epigenetic effects may modulate these pathways. plos.orgaetna.com
With conventional chemotherapeutic agents, decitabine can potentially reverse epigenetic silencing of genes involved in drug uptake, metabolism, or resistance mechanisms, thereby restoring or enhancing sensitivity to the cytotoxic agent. For instance, decitabine treatment restored cisplatin sensitivity in resistant head and neck cancer cells. aetna.com The combination of decitabine and bisantrene induced S phase accumulation and apoptosis, suggesting potential effects on cell cycle regulation and death pathways. researchgate.net
Preclinical Combination Strategies with this compound: Selected Examples
| Combination Partner Class | Example Agent(s) | Preclinical Finding Highlights | Reference(s) |
| Apoptosis-Inducing Agents | Venetoclax | Synergistic outcomes, potential MCL-1 downregulation. Increased DNA damage and MCL-1 reduction with added chemotherapy. | mdpi.com |
| Apoptosis-Inducing Agents | SAHA (HDAC Inhibitor) | Synergistic growth inhibition, apoptosis, cell cycle arrest, re-expression of tumor suppressor genes (ARHI, PEG3). | nih.gov |
| Apoptosis-Inducing Agents | Vorinostat (HDAC Inhibitor) | Synergistic decrease in proliferation, apoptosis induction, enhanced histone acetylation, decreased DNMT1. | oncotarget.com |
| Kinase Inhibitors | Gefitinib (EGFR Inhibitor) | Synergistic inhibition of proliferation, migration, apoptosis; involves AKT/mTOR pathway and XAF1. | plos.orgaetna.com |
| Kinase Inhibitors | Midostaurin (FLT3 Inhibitor) | Synergistically active against FLT3-ITD AML cells. | nih.gov |
| Kinase Inhibitors | Dasatinib (Tyrosine Kinase Inhibitor) | Safe and active regimen in advanced CML (preclinical and clinical). | researchgate.net |
| Kinase Inhibitors | Rapamycin (mTOR Inhibitor) | Rationale for combination to target separate aberrant pathways in AML. | clinicaltrials.gov |
| Conventional Chemotherapy Agents | Bisantrene | Synergistic cytotoxicity, improved survival in xenografts, S phase accumulation, apoptosis induction. | researchgate.net |
| Conventional Chemotherapy Agents | Cisplatin | Augmented anti-proliferative and apoptotic effects, restored sensitivity in resistant cells. | aetna.com |
Epigenetic Biomarkers and Predictive Research for Decitabine Mesylate Response
Identification of DNA Methylation Signatures for Predicting Decitabine (B1684300) Mesylate Sensitivity
Aberrant DNA methylation patterns are a hallmark of cancer and can influence the effectiveness of DNA methyltransferase inhibitors like decitabine mesylate mdpi.comnih.gov. Studies have aimed to identify specific DNA methylation signatures that correlate with response to this compound.
In chronic myelomonocytic leukemia (CMML), analysis of diagnostic DNA methylation profiles revealed differentially methylated regions (DMRs) between decitabine-sensitive and -resistant patients. These DMRs included regions with both higher and lower methylation in responders compared to non-responders nih.gov. Notably, DMRs were found to be depleted at CpG islands and enriched at CpG shores nih.gov. Differential methylation at enhancers and other distal regulatory regions, rather than solely at promoters, may better correlate with differential response to this compound in CMML nih.gov. An epigenetic classifier based on methylation profiles has been developed that accurately predicted decitabine response at the time of diagnosis in CMML patients nih.gov.
Research in cancer cell lines has also explored the relationship between baseline DNA methylation and decitabine response. A large-scale study using nearly 600 cancer cell lines demonstrated that baseline DNA methylation can predict response to this compound nih.gov. A machine learning approach utilizing multiple CpGs was found to be a powerful tool for predicting decitabine response nih.gov. The mean DNA methylation was significantly correlated with decitabine response in both all cell lines and specifically in hematopoietic/lymphoid cells nih.gov.
However, some studies have reported little correlation between the degree of global demethylation following hypomethylating treatment and hematologic response haematologica.org. The presence of concurrent genomic hypermethylation and hypomethylation may complicate the predictive power of current detection techniques haematologica.org. Furthermore, mutations in epigenetic enzymes such as TET2 and DNMT3A have been associated with improved response to DNA methyltransferase inhibitors in MDS and related disorders, indicating that genetic alterations can also influence treatment outcomes nih.govhaematologica.org.
Gene Expression Signatures Correlated with this compound Effects
Beyond DNA methylation, gene expression profiles have also been investigated for their correlation with this compound response and effects.
In CMML, baseline transcriptional analysis revealed differences in gene expression between responders and non-responders to this compound. Upregulated genes in responders included those associated with cell cycle regulation, which may facilitate the incorporation of this compound into DNA nih.gov. Conversely, overexpression of genes like CXCL4 and CXCL7 was observed in non-responders, and treatment with these factors blocked this compound effects in vitro, suggesting their potential role in primary resistance nih.gov.
Studies in AML and MDS patients treated with this compound have shown that the drug induces global, reversible hypomethylation associated with the induction of interferon-induced pathways, the expression of endogenous retroviral elements, and inhibition of erythroid-related transcripts nih.gov. While clinical responses were not consistently correlated with epigenetic or transcriptional signatures in this study, erythroid-related pathways were identified as potentially relevant, being inhibited by therapy and reversing at relapse nih.gov.
This compound has been shown to reactivate the expression of various oncogenic pathways, including those involved in lineage commitment, cell adhesion, cell cycle, signal transduction, immune responses, and apoptosis haematologica.org. Upregulation of cancer antigens and induction of T-cell responses have also been observed haematologica.org. Changes in these pathways can influence patient response haematologica.org.
Gene expression levels of cJUN and CMYB have been identified as potential biomarkers in CMML patients treated with this compound. Lower cJUN expression and higher CMYB expression were associated with shorter survival nih.gov.
It is important to note that this compound can induce both DNA demethylation and cell toxicity, and these dual effects can influence gene expression changes biorxiv.org. Studies have shown that the number of genes upregulated due to epigenetic mechanisms can be comparable to those induced by this compound toxicity, particularly at higher doses biorxiv.org.
Development and Validation of Methodologies for Biomarker Analysis (e.g., Enhanced Reduced Representation Bisulfite Sequencing (ERRBS), Targeted Panel Assays)
The identification and validation of epigenetic and gene expression biomarkers for predicting this compound response necessitate the use of robust and accurate methodologies.
Genome-wide methylation analysis techniques such as Enhanced Reduced Representation Bisulfite Sequencing (ERRBS) have been instrumental in identifying potential epigenetic biomarkers. ERRBS was used to identify 21 epigenetic biomarkers that accurately predicted response to this compound in CMML patients miami.edu. However, the complexity and genome-wide nature of ERRBS make it less suitable for routine clinical implementation miami.edu.
To address this, targeted panel assays are being developed and validated for clinical use. A novel, targeted assay based on multiplex PCR and MiSeq sequencing has been developed to analyze the 21 epigenetic biomarkers identified by ERRBS miami.edu. This targeted panel assay showed a strong correlation with ERRBS data and demonstrated high reproducibility and predictive performance, with 100% concordance of predictions and 96% accuracy in a validation cohort miami.edu.
Quantitative methods such as qPCR and dPCR are also used for the validation of RNA and DNA biomarkers tataa.com. Next-generation sequencing technologies, including whole-genome and whole-exome sequencing, are employed for genomic biomarker discovery, identifying genetic variations that may serve as predictive markers tataa.comastrazeneca-us.com.
The development and validation of these methodologies are crucial steps in translating biomarker discoveries from research to clinical practice, enabling patient stratification and potentially guiding treatment decisions for this compound therapy miami.edunih.govtataa.com.
Development and Future Directions in Decitabine Mesylate Research
Preclinical Development of Novel Decitabine (B1684300) Formulations
The preclinical development of novel decitabine formulations aims to address challenges such as chemical instability, rapid metabolism by cytidine (B196190) deaminase (CDA), and the need for improved targeting and bioavailability nih.govmds-hub.comdovepress.com. Oral administration of decitabine has historically been limited by poor bioavailability due to extensive first-pass metabolism by CDA, which is highly expressed in the gut and liver nih.govresearchgate.net.
One significant area of preclinical development has been the combination of decitabine with CDA inhibitors to enhance oral bioavailability. Cedazuridine (B1668773), a novel CDA inhibitor, has been investigated in combination with oral decitabine nih.govresearchgate.net. Preclinical studies demonstrated that this combination achieved increased and more consistent decitabine exposure in animal models compared to decitabine alone mds-hub.com. This preclinical work supported the clinical development of an oral fixed-dose combination of cedazuridine and decitabine (ASTX727), which has shown pharmacokinetic equivalence to intravenous decitabine nih.govonclive.comfda.gov.
Novel drug delivery systems are also being explored in preclinical settings to improve decitabine's stability, targeting, and cellular uptake. For instance, lipid nanocapsules (LNCs) have been investigated as carriers for decitabine, with formulations designed to improve encapsulation efficiency and drug payload for potential oral administration dovepress.com. One study developed LNC formulations that achieved high encapsulation efficiency (>85%) and sufficient drug payload in in vitro evaluations, suggesting potential for therapeutic application dovepress.com.
Another preclinical approach involves targeted delivery systems. Engineered erythrocytes (Erythro-Magneto-Hemagglutinin Virosomes, EMHVs) have been explored as a drug delivery system for decitabine in preclinical prostate cancer models plos.org. This system aimed to improve drug stability and enable targeted delivery to the tumor site using an external magnetic field plos.org. Preclinical evidence suggested that decitabine loaded into EMHVs could induce significant tumor mass reduction at significantly lower concentrations compared to therapeutic doses of the free drug, indicating improved pharmacokinetics/pharmacodynamics plos.org.
Preclinical studies also investigate decitabine in combination with other agents to enhance its anti-tumor activity. For example, the combination of bisantrene (B1209513), an anthracene (B1667546) derivative, with decitabine has shown synergistic cytotoxicity in AML cell lines and improved survival in mouse models engrafted with AML researchgate.net. This combination also reduced leukemic infiltration to extramedullary sites in preclinical models researchgate.net. Another preclinical study explored the combination of decitabine with genistein, a natural isoflavone, demonstrating synergistic responses in lung cancer cell lines ascopubs.org.
These preclinical efforts highlight the ongoing research into overcoming the limitations of current decitabine administration and exploring its potential in combination therapies and targeted delivery approaches.
Structure-Activity Relationship Studies for Decitabine Analogues
Structure-Activity Relationship (SAR) studies for decitabine analogues are crucial for understanding how structural modifications influence their biological activity, potency, and pharmacokinetic properties. Decitabine is a deoxycytidine analog, and its activity is dependent on its incorporation into DNA and subsequent interaction with DNMTs wikipedia.orgdrugbank.com.
SAR studies involve synthesizing and evaluating modified versions of decitabine to determine how changes in chemical structure affect their ability to inhibit DNMTs, induce hypomethylation, and exert anti-tumor effects. These studies can help identify key structural features necessary for activity and guide the design of new, more effective analogues with improved properties.
For nucleoside analogues like decitabine, modifications to the sugar moiety or the base can impact cellular uptake, phosphorylation, incorporation into DNA, and susceptibility to metabolic enzymes like CDA nih.govresearchgate.net. SAR studies have contributed to the understanding of how modifications can influence oral bioavailability, as seen with the development of guadecitabine (B612196), which was designed to be more resistant to deamination mds-hub.com.
Quantitative Structure-Activity Relationship (QSAR) models are also employed in the study of DNMT inhibitors, including decitabine analogues derpharmachemica.com. QSAR models use mathematical relationships to correlate chemical structure with biological activity, allowing for the prediction of activity for new compounds and guiding the rational design of novel inhibitors derpharmachemica.com. These models can help identify the most influential molecular descriptors governing the activity of compounds derpharmachemica.comresearchgate.net.
SAR studies are not limited to nucleoside analogues but also extend to the development of non-nucleoside DNMT inhibitors mdpi.comresearchgate.net. Understanding the interaction between these inhibitors and the catalytic domain of DNMTs through structural studies and SAR analysis is essential for designing potent and selective agents mdpi.comresearchgate.net. Initial SAR studies based on screening commercially available analogues have been reported, providing insights into the structural requirements for DNMT inhibition google.com.
The ongoing SAR studies for decitabine and its analogues, alongside the exploration of novel chemical scaffolds for DNMT inhibition, are fundamental to the rational design and development of next-generation epigenetic therapies with enhanced efficacy and improved pharmacological profiles.
Q & A
Q. What computational tools predict this compound’s resistance mechanisms in cancer cells?
- Methodological Answer : Use machine learning (e.g., random forests) on genomic datasets from resistant cell lines. Train models on features like methylation patterns, TP53 mutations, and drug efflux transporter expression. Validate predictions with CRISPR-Cas9 knockout studies targeting candidate resistance genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
